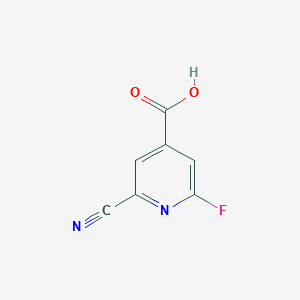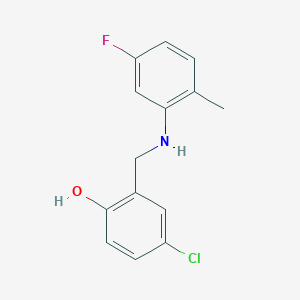
4-Chloro-2-(((5-fluoro-2-methylphenyl)amino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Chloro-2-(((5-fluoro-2-methylphenyl)amino)methyl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves Friedel-Crafts acylation followed by a Clemmensen reduction .
Chemical Reactions Analysis
4-Chloro-2-(((5-fluoro-2-methylphenyl)amino)methyl)phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts for coupling reactions and sodium borohydride for reduction reactions .
Scientific Research Applications
4-Chloro-2-(((5-fluoro-2-methylphenyl)amino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a biochemical reagent in proteomics research.
Biology: The compound is studied for its interactions with proteins and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(((5-fluoro-2-methylphenyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds with different labile moieties and functional groups of various cell constituents, interfering with or distorting vital cell metabolism . This interaction can lead to various desired effects, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
4-Chloro-2-(((5-fluoro-2-methylphenyl)amino)methyl)phenol can be compared with other similar compounds such as:
Phenol, 4-chloro-2-methyl-: This compound has a similar structure but lacks the fluorine and amino groups.
2-([(4-Methylphenyl)amino]methyl)phenol: This compound is similar but does not contain the chlorine and fluorine atoms.
The presence of the chlorine and fluorine atoms in this compound makes it unique and potentially more reactive in certain chemical reactions.
Properties
Molecular Formula |
C14H13ClFNO |
|---|---|
Molecular Weight |
265.71 g/mol |
IUPAC Name |
4-chloro-2-[(5-fluoro-2-methylanilino)methyl]phenol |
InChI |
InChI=1S/C14H13ClFNO/c1-9-2-4-12(16)7-13(9)17-8-10-6-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3 |
InChI Key |
AYRYFVITVNWGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NCC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,4S,5R,10S,13S,17S,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14860455.png)
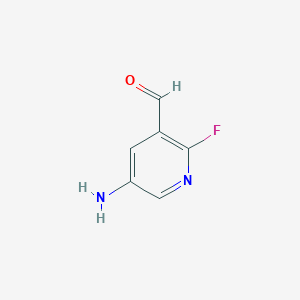
![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B14860458.png)
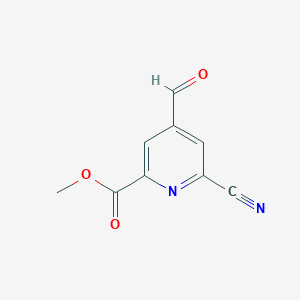
![4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol](/img/structure/B14860464.png)
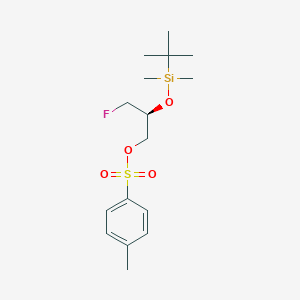
![1,4-dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B14860481.png)
![2-Chloro-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B14860497.png)
![{3-[1-(Difluoromethyl)cyclopropyl]propyl}(methyl)amine](/img/structure/B14860500.png)

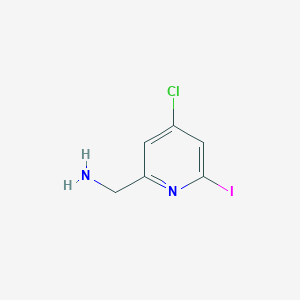
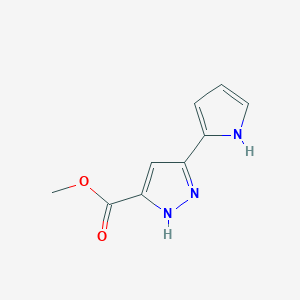
![2-[4-Methoxy-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14860529.png)
